molecular formula C15H13F2NO2 B4519944 4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide

4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Cat. No.: B4519944
M. Wt: 277.27 g/mol
InChI Key: APDWOFWMZVBKQV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide is an organic compound with the molecular formula C15H13F2NO2 This compound is characterized by the presence of a benzamide group substituted with fluorine atoms and a phenoxyethyl group

Scientific Research Applications

Neurology and Brain Imaging

4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide derivatives are utilized as molecular imaging probes to study brain receptors in conditions like Alzheimer's disease. Specifically, one derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been employed with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's patients. This approach aids in understanding the receptor's role in the disease's progression and potentially in its treatment (Kepe et al., 2006).

Environmental Science

Research into the anaerobic transformation of phenol to benzoate has leveraged isomeric fluorophenols, including 4-fluorophenol derivatives, to elucidate the transformation mechanism. This work contributes to understanding how environmental pollutants are degraded in anaerobic conditions, highlighting the potential for bioremediation strategies (Genthner et al., 1989).

Pharmacology

In the pharmacological realm, 4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide derivatives exhibit a range of activities, from antimicrobial to gastrokinetic properties. For instance, certain acylthioureas derived from the compound have shown significant anti-pathogenic activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents (Limban et al., 2011). Additionally, derivatives have been identified as selective and potent gastrokinetic agents, outperforming established drugs in some cases, thus offering new avenues for gastrointestinal disorder treatments (Kato et al., 1991).

Materials Science

In materials science, derivatives of 4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide have been explored for creating pH-sensitive probes and for the synthesis of fluorinated polymers. These materials find applications in various fields, including sensor technology and polymer science, demonstrating the compound's versatility beyond its biological and environmental applications (Rhee et al., 1995).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-fluorophenol.

    Formation of 4-fluorophenoxyethylamine: 4-fluorophenol is reacted with eth

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDWOFWMZVBKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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